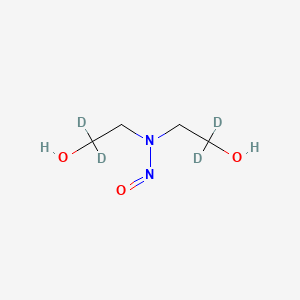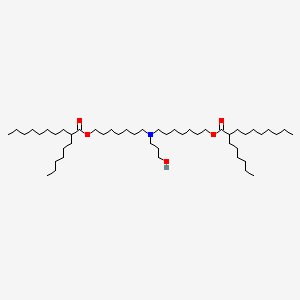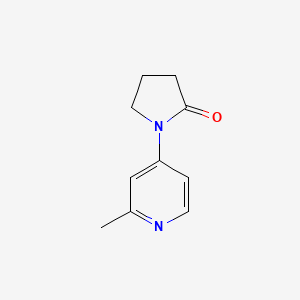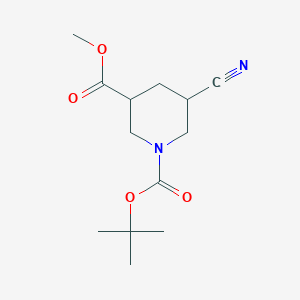
Nitrosobis(2-hydroxyethyl)amine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nitrosobis(2-hydroxyethyl)amine-d4 typically involves the nitrosation of bis(2-hydroxyethyl)amine. The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium. The reaction is carried out at low temperatures to control the formation of the nitroso compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety measures due to the compound’s carcinogenic nature .
Análisis De Reacciones Químicas
Types of Reactions
Nitrosobis(2-hydroxyethyl)amine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and substituted hydroxyl compounds .
Aplicaciones Científicas De Investigación
Nitrosobis(2-hydroxyethyl)amine-d4 is primarily used in scientific research for the following applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of nitrosamines.
Biology: The compound is studied for its carcinogenic properties and its effects on liver cells.
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis and the development of cancer therapies.
Industry: It is used in the development and validation of analytical methods for detecting nitrosamines in pharmaceuticals and other products
Mecanismo De Acción
The mechanism by which Nitrosobis(2-hydroxyethyl)amine-d4 exerts its effects involves the formation of DNA adducts. The nitroso group reacts with DNA, leading to mutations and the initiation of carcinogenesis. The molecular targets include liver cells, where the compound induces oxidative stress and DNA damage .
Comparación Con Compuestos Similares
Similar Compounds
Nitrosobis(2-hydroxyethyl)amine: The non-deuterated form of the compound, with similar carcinogenic properties.
N-Nitrosodimethylamine: Another potent carcinogen with a similar nitroso group.
N-Nitrosodiethylamine: A related compound with ethyl groups instead of hydroxyethyl groups
Uniqueness
Nitrosobis(2-hydroxyethyl)amine-d4 is unique due to its stable isotope labeling, which makes it particularly useful in proteomics research and analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise detection and quantification in mass spectrometry .
Propiedades
Fórmula molecular |
C4H10N2O3 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
N,N-bis(2,2-dideuterio-2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C4H10N2O3/c7-3-1-6(5-9)2-4-8/h7-8H,1-4H2/i3D2,4D2 |
Clave InChI |
YFCDLVPYFMHRQZ-KHORGVISSA-N |
SMILES isomérico |
[2H]C([2H])(CN(CC([2H])([2H])O)N=O)O |
SMILES canónico |
C(CO)N(CCO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)


